molecular formula C7H2Cl4F2O B1402144 1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene CAS No. 1404193-83-4

1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene

Cat. No. B1402144
CAS RN: 1404193-83-4
M. Wt: 281.9 g/mol
InChI Key: NUISRVVJOWBNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene, also known as 1,2-difluoro-3-chloro-4-trichloromethoxybenzene, is a colorless, volatile organic compound with a molecular formula of C7H3Cl4F2O. It is a member of the fluorobenzene family and is used in a variety of scientific and industrial applications. This compound has been studied extensively for its wide range of properties, including its ability to act as an intermediate in organic synthesis reactions, its potential for use as a solvent, and its potential to act as a bioactive agent.

Mechanism of Action

1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene is a volatile organic compound that can act as a nucleophile, an electrophile, or both. It is capable of reacting with a variety of other compounds, including acids, bases, and other organic molecules. Its reactivity is thought to be due to its electron-withdrawing chlorine substituents, which can interact with electron-rich sites on other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to act as a bioactive agent, affecting the metabolism and other physiological processes of living organisms. It has also been found to have the potential to act as an endocrine disruptor, affecting the production and release of hormones in the body.

Advantages and Limitations for Lab Experiments

1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene has several advantages for use in laboratory experiments. It is a volatile compound, which makes it easy to work with in the lab. It is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is an inexpensive compound and can be readily obtained from chemical suppliers. However, it is also important to note that this compound is toxic and should be handled with caution.

Future Directions

For research include further investigation into its potential as an intermediate in organic synthesis reactions, its potential for use as a solvent, and its potential to act as a bioactive agent. Additionally, further research could be conducted into its potential to act as an endocrine disruptor, its potential toxicity, and its potential to interact with other organic molecules. Finally, further research into its potential applications in pharmaceuticals, pesticides, and other organic compounds could be conducted.

Scientific Research Applications

1-Chloro-2,4-difluoro-3-(trichloromethoxy)benzene has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis reactions, as a solvent for organic compounds, and as a bioactive agent. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

properties

IUPAC Name

1-chloro-2,4-difluoro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4F2O/c8-3-1-2-4(12)6(5(3)13)14-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUISRVVJOWBNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(Cl)(Cl)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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